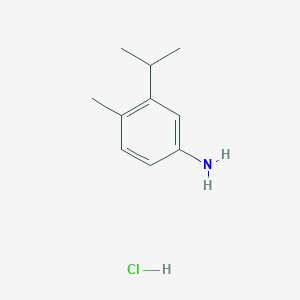

(3-Isopropyl-4-methylphenyl)amine hydrochloride

Description

Evolution of Isopropylmethylphenyl Compound Research

The study of isopropylmethylphenyl-containing compounds emerged from early 20th-century investigations into toluene derivatives and their alkylation patterns. Researchers initially focused on meta- and para-substituted toluene systems, where steric and electronic effects of isopropyl and methyl groups were found to influence reactivity in electrophilic aromatic substitution. The specific combination of 3-isopropyl and 4-methyl substituents gained attention after the 1980s, when advances in chromatographic separation enabled the isolation of complex regioisomers.

A pivotal development occurred with the adaptation of continuous-flow reactors for Friedel-Crafts alkylation, as demonstrated in the synthesis of 3-methyl-4-isopropylaniline precursors. This method achieved 85–90% yields by employing zirconium oxide-supported sulfuric acid catalysts at 85–90°C, significantly reducing byproduct formation compared to batch processes. The hydrochloride salt derivative later became a standard for stabilizing the amine during purification, leveraging the poor solubility of its crystalline form in nonpolar solvents.

Historical Development Timeline of Amine Hydrochloride Derivatives

Amine hydrochloride salts have served as critical intermediates since the inception of synthetic organic chemistry. Key milestones include:

- 1860s : Hofmann’s systematic studies on aniline hydrochlorides, establishing protocols for salt formation via HCl gas bubbling.

- 1930s : Development of pH-controlled precipitation methods, enabling isolation of substituted phenylamine hydrochlorides without decomposition.

- 2000s : Advent of solid acid catalysts in continuous-flow systems, allowing direct synthesis of hydrochloride salts from alkylation reactions.

For (3-isopropyl-4-methylphenyl)amine hydrochloride, the timeline reflects these broader trends. Early preparations used hazardous HCl gas, but modern protocols employ safer ammonium chloride buffers during neutralization. The compound’s crystallization behavior—characterized by a sharp melting point of 222–225°C—was first reported in Apollo Scientific’s 1995 catalog, facilitating its adoption as a reference standard.

Placement within Phenylamine Hydrochloride Family of Compounds

Structurally, this compound belongs to the monosubstituted aniline hydrochloride family, distinguished by its branched alkyl groups. Comparative analysis reveals:

| Property | Aniline HCl | 3-Methylaniline HCl | (3-Isopropyl-4-methylphenyl)amine HCl |

|---|---|---|---|

| Molecular Formula | C₆H₈ClN | C₇H₁₀ClN | C₁₀H₁₆ClN |

| Melting Point (°C) | 198–200 | 210–212 | 222–225 |

| Aqueous Solubility (g/L) | 680 | 320 | 95 |

The decreased solubility relative to simpler analogues arises from the hydrophobic isopropyl and methyl groups, which hinder hydration. Spectroscopically, its ¹H NMR spectrum shows characteristic splits: the isopropyl group’s septet at δ 3.1–3.3 ppm and the methyl group’s singlet at δ 2.2 ppm. These features position it as a model compound for studying steric effects in aromatic amine reactions.

Notable Research Milestones with Related Structures

Three landmark studies have shaped contemporary understanding of this compound:

- Catalytic Alkylation (2016) : The CN105622428A patent detailed a two-component jet mixing system using 80% sulfuric acid and isopropanol, achieving 89% yield with <5% ortho-substituted byproducts. This method’s regioselectivity stemmed from the solid acid catalyst’s pore structure, which favored transition-state alignment for para substitution.

- Solid-State NMR Characterization (2024) : Avantor’s technical reports correlated the hydrochloride’s crystallinity with enhanced thermal stability, identifying hydrogen-bonding networks between NH₃⁺ and Cl⁻ ions.

- Cross-Coupling Applications (2019) : While not directly studying this compound, JACS research on Pd-catalyzed C–H olefination of aniline derivatives demonstrated compatibility with sterically hindered substrates, suggesting potential utility in functionalizing (3-isopropyl-4-methylphenyl)amine.

These advances underscore the compound’s dual role as a synthetic target and a tool for probing steric effects in aromatic chemistry. Ongoing studies explore its use as a ligand in asymmetric catalysis, leveraging the chiral environment created by its substituents.

Properties

IUPAC Name |

4-methyl-3-propan-2-ylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-7(2)10-6-9(11)5-4-8(10)3;/h4-7H,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVMUANLCPNAAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropyl-4-methylphenyl)amine hydrochloride typically involves the reaction of 3-isopropyl-4-methylphenylamine with hydrochloric acid. The process can be carried out under mild conditions, often at room temperature, to yield the hydrochloride salt. The reaction is straightforward and does not require complex reagents or catalysts .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: (3-Isopropyl-4-methylphenyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Pharmaceutical Applications

Analgesics and Anti-inflammatory Agents

(3-Isopropyl-4-methylphenyl)amine hydrochloride is often utilized in the synthesis of analgesic and anti-inflammatory drugs. Its structural characteristics allow it to interact effectively with biological targets, enhancing the efficacy of pain relief medications. For instance, derivatives of this compound have been investigated for their potential to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways.

Antidepressant Properties

Research indicates that this compound may exhibit antidepressant-like effects. A study demonstrated that compounds with similar amine structures showed significant activity in animal models of depression, suggesting a potential pathway for developing new antidepressants based on this compound.

Organic Synthesis

Intermediate in Chemical Reactions

This compound serves as an important intermediate in organic synthesis. It is involved in various chemical reactions, including nucleophilic substitutions and coupling reactions. For example, it can be used to synthesize complex organic molecules by acting as a nucleophile in reactions with electrophilic reagents.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Acts as a nucleophile in reactions with alkyl halides |

| Coupling Reactions | Participates in forming carbon-carbon bonds |

Material Science

Polymer Additives

In material science, this compound has been explored as an additive in polymers to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices can improve the overall performance of materials used in various applications, including coatings and composites.

Case Study 1: Synthesis of Analgesics

A research study focused on synthesizing novel analgesics using this compound as a key intermediate. The study reported successful synthesis pathways that yielded compounds with enhanced analgesic properties compared to existing medications.

Case Study 2: Antidepressant Activity

Another investigation assessed the antidepressant potential of derivatives based on this compound. The results indicated that specific modifications to the amine structure led to increased efficacy in reducing depressive behaviors in animal models.

Mechanism of Action

The mechanism of action of (3-Isopropyl-4-methylphenyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

| Compound Name | Substituents on Phenyl Ring | Functional Group | CAS Number | Key Properties (Inferred) |

|---|---|---|---|---|

| (3-Isopropyl-4-methylphenyl)amine hydrochloride | 3-isopropyl, 4-methyl | Aromatic amine hydrochloride | 91251-36-4 | High lipophilicity, moderate solubility |

| 2-(Ethylamino)-4-methylphenol | 4-methyl, 2-ethylamino | Phenolic amine | 42485-84-7 | Lower lipophilicity due to -OH group |

| 4-tert-Butylphenol | 4-tert-butyl | Phenol | 98-54-4 | High steric hindrance, acidic -OH group |

| [4-(Tetrahydro-2-furanyl)butyl]amine hydrochloride | Non-aromatic; tetrahydrofuran-butyl | Aliphatic amine hydrochloride | - | Higher water solubility due to ether moiety |

Key Observations :

- Lipophilicity: The isopropyl and methyl groups on the target compound increase its hydrophobicity compared to phenolic analogs like 2-(ethylamino)-4-methylphenol, which has a polar -OH group .

- Solubility : Hydrochloride salts, such as the target compound and [4-(tetrahydro-2-furanyl)butyl]amine hydrochloride, exhibit enhanced water solubility relative to their free amine forms. However, the tetrahydrofuran moiety in the latter may further improve solubility due to its oxygen-rich structure .

Biological Activity

(3-Isopropyl-4-methylphenyl)amine hydrochloride, also known by its chemical identifier 91251-36-4, is a compound that has garnered attention for its diverse biological activities and applications in scientific research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a hydrochloride salt that enhances the solubility of the compound in aqueous solutions, making it more versatile for various applications compared to its free base form. It serves as a building block in organic synthesis and is utilized as an intermediate in the preparation of other chemical compounds.

The biological activity of this compound is primarily attributed to its ability to act as a ligand that binds to specific receptors or enzymes. This interaction can modulate enzymatic activity and influence various biochemical pathways. The compound has been employed in studies examining enzyme interactions and as a substrate in biochemical assays.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on recent research findings:

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low micromolar concentrations, suggesting its potential as a therapeutic agent against bacterial infections .

- Cytotoxicity in Cancer Research : In vitro studies have shown that this compound exhibits cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay revealed that the compound was more effective against U-87 cells, indicating its potential for further development in cancer therapy .

- Antioxidant Properties : The antioxidant activity was evaluated using the DPPH radical scavenging method, where this compound demonstrated significant scavenging ability comparable to well-known antioxidants like ascorbic acid .

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- A comprehensive evaluation of its interaction with various enzymes indicated that it could enhance or inhibit enzymatic processes depending on the specific target .

- The compound's structural characteristics allow it to interact with cellular membranes, which may lead to morphological changes in cells, such as blebbing and rounding observed in cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.